Hemicholinium dichloride

Description

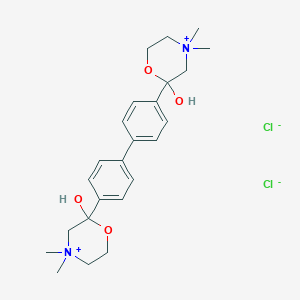

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

18997-39-2 |

|---|---|

Molecular Formula |

C24H34Cl2N2O4 |

Molecular Weight |

485.45 |

IUPAC Name |

2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol;dichloride |

InChI |

InChI=1S/C24H34N2O4.2ClH/c1-25(2)13-15-29-23(27,17-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26(3,4)14-16-30-24;;/h5-12,27-28H,13-18H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

WYRWVFLAKFOEBQ-UHFFFAOYSA-L |

SMILES |

C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C.[Cl-].[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HC-3; HC 3; HC3 |

Origin of Product |

United States |

Historical and Foundational Research on Hemicholinium Dichloride

Early Discoveries and Initial Pharmacological Characterization of Hemicholinium (B97416) dichloride

The investigation into the pharmacological effects of a series of α,α'-quaternary ammonium (B1175870) salts derived from 4,4'-bisacetophenone led to the discovery of hemicholinium compounds. iastate.edu Researchers synthesized and evaluated these compounds, revealing three distinct mechanisms of action depending on the specific chemical derivation of the salt. iastate.edu One particular compound in this series, α,α'-dimethylethanolamino-4,4'-bisacetophenone, which was designated as compound number 3, exhibited the ability to undergo spontaneous hemiacetal formation. iastate.edu This unique characteristic led to its name, hemicholinium-3 (B1673050) (HC-3). iastate.edu

Initial pharmacological studies identified HC-3 as the most toxic among its group and revealed its primary action as a respiratory paralyzant. iastate.eduacs.org Further investigations in animal models demonstrated that HC-3 could induce neuromuscular blockade, an effect that was slow in onset and long in duration. nih.gov A key early finding was that the neuromuscular blocking action of HC-3 was dependent on the frequency of nerve stimulation, suggesting a presynaptic mechanism of action. nih.gov Unlike agents that block postsynaptic acetylcholine (B1216132) receptors, HC-3 did not alter the sensitivity of the motor endplate to direct application of acetylcholine. nih.gov This observation, coupled with the fact that the blockade could be antagonized by choline (B1196258) chloride, pointed towards an interference with acetylcholine synthesis or release. iastate.edunih.gov

Table 1: Early Pharmacological Observations of Hemicholinium-3

| Observed Effect | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Respiratory Paralysis | Animal studies | Identified as the primary toxic effect. | iastate.eduacs.org |

| Neuromuscular Blockade | Cat tibialis anterior muscle-sciatic nerve preparation | Slow onset, long duration, and frequency-dependent. | nih.gov |

| Presynaptic Action | Cat tibialis anterior muscle-sciatic nerve preparation | Did not alter endplate sensitivity to acetylcholine; antagonized by choline. | nih.gov |

| Inhibition of Acetylcholine Synthesis | Various preparations | The primary mechanism proposed for its effects. | iastate.edupharmacologyeducation.org |

Pioneering Studies on Cholinergic Neurotransmission Utilizing Hemicholinium dichloride

The discovery that hemicholinium-3 (HC-3) selectively inhibits the synthesis of acetylcholine (ACh) positioned it as a crucial experimental tool for dissecting the mechanisms of cholinergic neurotransmission. iastate.edupharmacologyeducation.org Prior to the availability of hemicholiniums, researchers had access to various drugs that could interfere with cholinergic transmission at the level of receptors or enzymatic degradation, but lacked a specific inhibitor of ACh synthesis. iastate.edu HC-3 filled this gap, enabling pioneering studies into the role of choline uptake in sustaining neurotransmitter supply.

A central finding from these early studies was that HC-3 acts as a potent competitive inhibitor of the high-affinity choline transport (HACU) system. pharmacologyeducation.orgtaylorandfrancis.commedchemexpress.com This transport system is responsible for the uptake of choline from the extracellular fluid into the cytoplasm of cholinergic nerve terminals, a critical rate-limiting step for ACh synthesis. taylorandfrancis.com By blocking this transporter, HC-3 effectively starves the neuron of the precursor necessary for ACh production, leading to a depletion of ACh levels within the nerve terminal. iastate.edupharmacologyeducation.org This mechanism was confirmed in various experimental settings, including brain slices and synaptosomes, where HC-3 was shown to reduce ACh levels in different brain regions with known cholinergic components, such as the caudate nucleus, cerebral cortex, and hippocampus. iastate.edu

Table 2: Key Findings from Pioneering Studies with Hemicholinium-3

| Research Area | Key Finding | Experimental Approach | Significance | Reference |

|---|---|---|---|---|

| Mechanism of Action | Competitive inhibitor of the high-affinity choline transporter (HACU). | In vitro nerve-muscle preparations, synaptosomes. | Established the molecular target of HC-3 and its role in blocking ACh synthesis. | pharmacologyeducation.orgtaylorandfrancis.commedchemexpress.com |

| Effect on ACh Levels | Depletion of acetylcholine in cholinergic nerve terminals. | Measurement of ACh content in various brain regions after HC-3 administration. | Confirmed the consequence of HACU inhibition on neurotransmitter stores. | iastate.edupharmacologyeducation.org |

| Choline Transporter Dynamics | Enabled quantification of choline transporter density and regulation. | Use of radiolabeled HC-3 in binding assays. | Provided a tool to study the molecular physiology of the choline transporter. | researchgate.netrevvity.com |

| Regulation of Cholinergic Transmission | Showed that HACU activity is regulated by neuronal activity to match ACh synthesis with release. | Studies on the dynamic regulation of HACU in response to stimulation. | Revealed a key mechanism for maintaining synaptic efficacy. | nih.gov |

Evolution of Research Perspectives on this compound's Role in Neurobiology

The role of hemicholinium-3 (HC-3) in neurobiology has evolved from a tool to study basic cholinergic mechanisms to a key pharmacological agent in understanding the broader implications of cholinergic function and dysfunction in complex brain processes and diseases. nih.govbiorxiv.org Initially used to confirm the dependence of acetylcholine (ACh) synthesis on high-affinity choline uptake, research with HC-3 has provided foundational evidence linking the capacity of the choline transporter (CHT) to cognitive functions, particularly attention. nih.govbiorxiv.orgresearchgate.net

Pharmacological blockade of the CHT with HC-3 in early experiments demonstrated that reduced CHT capacity leads to attenuated cholinergic signaling and disrupts perceptual-attentional functions. nih.govbiorxiv.org These findings have been instrumental in shaping the hypothesis that the integrity of cortical cholinergic inputs is essential for attentional processes. researchgate.net More recent studies have built upon this foundation, using HC-3 to investigate the cellular mechanisms that modulate CHT capacity and its plasticity. researchgate.net For example, research has shown that the density of CHTs in the synaptic plasma membrane is dynamically regulated in response to neuronal activity, a process that can be probed using HC-3. nih.gov

The advent of molecular cloning identified the CHT protein (SLC5A7), confirming that it is the sodium-dependent, high-affinity choline transporter that is potently inhibited by HC-3. nih.govfrontiersin.org This molecular identification, in conjunction with the development of CHT knockout and overexpressing mouse models, has further solidified the essential role of the HC-3-sensitive transporter in sustaining cholinergic neurotransmission. nih.govnih.gov These genetic models, validated in part through their sensitivity to HC-3, have allowed for more precise investigations into the consequences of altered CHT function. nih.gov

Furthermore, the understanding of HC-3's mechanism of action has become more nuanced. While its primary effect is the competitive inhibition of the high-affinity choline transporter, some studies have noted other, weaker pharmacological actions, such as anticholinesterase activity and postsynaptic neuromuscular blockade at high concentrations. iastate.edu However, its principal and most potent action remains the inhibition of choline transport. iastate.edu The specificity of HC-3 for the high-affinity choline transporter (CHT1) and the choline transporter-like protein 1 (CTL1) has also been a subject of investigation, with evidence suggesting it selectively inhibits these transporters over others like the organic cation transporters (OCTs). mdpi.comresearchgate.net

Table 3: Evolution of Hemicholinium-3 in Neurobiological Research

| Research Focus | Key Contribution of HC-3 | Broader Significance | Reference |

|---|---|---|---|

| Cognitive Function | Demonstrated that reduced CHT capacity impairs attentional processes. | Established the link between cholinergic system integrity and cognition. | nih.govbiorxiv.orgresearchgate.net |

| Transporter Regulation | Used to probe the dynamic regulation of CHT density in the synaptic plasma membrane. | Revealed the plasticity of cholinergic synapses in response to activity. | nih.gov |

| Molecular Identification | Confirmed as a potent inhibitor of the cloned CHT protein (SLC5A7). | Validated the molecular target of HC-3 and facilitated the use of genetic models. | nih.govfrontiersin.orgnih.gov |

| Transporter Specificity | Shown to selectively inhibit high-affinity (CHT1) and intermediate-affinity (CTL1) choline transporters. | Helped to differentiate the roles of various choline transport systems in cellular metabolism. | mdpi.comresearchgate.net |

Molecular and Cellular Mechanisms of Action of Hemicholinium Dichloride

Inhibition of High-Affinity Choline (B1196258) Transport (HACU/CHT) by Hemicholinium (B97416) dichloride

Hemicholinium dichloride is a powerful and selective inhibitor of the high-affinity choline transport (HACU) system, also known as the choline transporter (CHT). This transport system is responsible for the reuptake of choline from the synaptic cleft into the presynaptic neuron, a critical step for the synthesis of acetylcholine (B1216132). The action of this compound is characterized by its competitive nature, effectively blocking the transport of choline and thereby limiting the substrate available for acetylcholine synthesis. This inhibitory effect is central to its role as a tool for studying cholinergic mechanisms and leads to a reduction in acetylcholine levels within the nerve terminal.

The high-affinity choline uptake system is considered the rate-limiting step in the synthesis of acetylcholine. By targeting this specific transporter, this compound provides a means to manipulate and study the dynamics of cholinergic signaling. The transporter itself is a protein encoded by the SLC5A7 gene in humans and is sensitive to hemicholinium-3 (B1673050). Research has shown that both the velocity of high-affinity choline transport and the binding of radiolabeled hemicholinium-3 can be used as indicators of cholinergic neuronal activity.

This compound acts as a competitive inhibitor of the high-affinity choline transporter (HACU/CHT). This means that it directly competes with choline for the same binding site on the transporter protein. The inhibitory constant (Ki) for hemicholinium-3, a measure of its potency, has been reported to be in the nanomolar range, indicating a very high affinity for the transporter. For instance, studies have reported Ki values of approximately 25 nM and 16 nM. This competitive inhibition is a key aspect of its mechanism, as it directly impedes the uptake of choline necessary for acetylcholine synthesis.

The kinetics of this inhibition have been studied in various preparations, including synaptosomes and cell lines expressing the choline transporter. These studies consistently demonstrate that in the presence of this compound, the maximum rate of choline transport (Vmax) is reduced, a characteristic feature of competitive inhibition. The affinity of the transporter for choline (Km) remains unchanged, further supporting the competitive nature of the interaction.

The binding of this compound to the high-affinity choline transporter is a specific interaction that has been characterized using radiolabeled ligands, such as [3H]hemicholinium-3. These studies have shown that the binding sites for hemicholinium-3 are densely located on presynaptic membranes of cholinergic neurons. The interaction is not only competitive with choline but also shares similarities in terms of recognition by the transporter.

Analogues of both choline and hemicholinium-3 have been used to probe the binding site, revealing a close correspondence in their potencies for inhibiting both choline transport and radiolabeled hemicholinium-3 binding. This suggests a common or overlapping recognition site on the transporter protein. Furthermore, some research indicates the possibility of allosteric interactions, where the binding of one molecule can influence the binding of another at a different site. For example, a novel noncompetitive inhibitor, ML352, was found to reduce the apparent density of hemicholinium-3 binding sites, suggesting such an allosteric mechanism.

The activity of the high-affinity choline transporter and, consequently, the inhibitory action of this compound are critically dependent on the presence of specific ions, particularly sodium (Na+) and chloride (Cl-). The transport of choline into the presynaptic terminal is a sodium- and chloride-dependent process.

Research has demonstrated that both high-affinity choline transport and the binding of [3H]hemicholinium-3 require the presence of both Na+ and Cl-. This ionic dependence indicates that these ions are essential for the proper conformation and function of the transporter protein, allowing it to recognize and bind both its natural substrate, choline, and its competitive inhibitor, this compound. While Na+ is directly involved in the transport mechanism, Cl- is thought to play more of a regulatory role. The binding of hemicholinium-3 itself has been shown to be sodium-dependent.

Interactive Data Table: Ion Dependence of Choline Transporter

| Ion | Role in Choline Transport | Impact on this compound Binding |

| Sodium (Na+) | Essential for co-transport of choline | Required for high-affinity binding |

| Chloride (Cl-) | Plays a regulatory role in transport | Required for high-affinity binding |

Molecular Interactions with Choline Transporter Binding Sites

Impact on Acetylcholine (ACh) Synthesis and Stores

The primary consequence of this compound's inhibition of choline uptake is a significant disruption of acetylcholine (ACh) synthesis. By limiting the availability of the essential precursor, choline, the drug effectively slows down the production of this vital neurotransmitter. This leads to a progressive depletion of ACh stores within the presynaptic nerve terminals, particularly during periods of high neuronal activity.

The

Effects on Acetylcholine Release Mechanisms

Modulation of Quantal Release at Cholinergic Synapses

This compound (HC-3) significantly impacts the quantal release of acetylcholine (ACh) at cholinergic synapses, primarily as a consequence of its potent inhibition of the high-affinity choline transporter (CHT). taylorandfrancis.comsigmaaldrich.comwikipedia.org This transporter is responsible for the reuptake of choline from the synaptic cleft into the presynaptic terminal, a rate-limiting step in the synthesis of new ACh. wikipedia.orgsigmaaldrich.cn By blocking this transporter, HC-3 depletes the presynaptic terminal of the necessary precursor for ACh synthesis. sigmaaldrich.comiastate.edu

This depletion leads to a progressive decline in the amount of ACh packaged into synaptic vesicles. Consequently, the size of miniature end-plate potentials (MEPPs), which represent the postsynaptic response to the spontaneous release of a single quantum (one vesicle's worth) of ACh, is reduced. iastate.edudrugbank.com Studies have shown that at low concentrations, HC-3 causes a progressive decline in the size of MEPPs and in the quantal components of the end-plate potential as the transmitter is released. iastate.edu This effect is particularly pronounced during high-frequency nerve stimulation, which accelerates the depletion of ACh stores. nih.govnih.gov The decrease in the amplitude of end-plate potentials is greater after the blockade of choline uptake by HC-3, an effect that is mainly presynaptic. researchgate.net

Interestingly, the recovery from this reduction in quantal size is blocked by HC-3, underscoring its role in inhibiting the replenishment of ACh within the vesicles. drugbank.com The primary action of HC-3 is therefore a presynaptic one, leading to a reduction in the amount of ACh released per nerve impulse due to insufficient synthesis. nih.govnih.gov

Influence on Synaptic Vesicle Dynamics (Indirect Effects)

The primary action of this compound (HC-3) on inhibiting acetylcholine (ACh) synthesis has significant indirect consequences on synaptic vesicle dynamics. When cholinergic nerve terminals are stimulated in the presence of HC-3, there is a marked reduction in the volume of synaptic vesicles. nih.gov This suggests that as ACh is released, the vesicles are not adequately refilled with the neurotransmitter due to the lack of available, newly synthesized ACh.

Despite this reduction in vesicular ACh content, the process of vesicle fusion with the presynaptic membrane and subsequent endocytosis (reformation) appears to continue. nih.gov Studies using electron microscopy have shown that even after prolonged stimulation in the presence of HC-3, which depletes the nerve terminal of its transmitter stores, the number of synaptic vesicles does not significantly decrease. nih.gov This indicates that vesicles devoid of their normal ACh content can still participate in the exo-endocytotic cycle. nih.gov

Furthermore, research indicates that the high-affinity choline transporter (CHT1), the target of HC-3, is present not only on the plasma membrane but also within synaptic vesicles and endosomes. nih.govplos.org This intracellular pool of CHT1 can be recruited to the plasma membrane during neuronal stimulation to increase choline uptake. nih.gov By blocking CHT1, HC-3 disrupts this entire process, preventing the efficient recycling and refilling of synaptic vesicles with ACh, thereby indirectly affecting their functional dynamics. nih.gov The majority of CHT is found intracellularly, with a portion located on ACh-containing synaptic vesicles, suggesting a mechanism that links ACh release to CHT membrane density and choline re-uptake. frontiersin.org

Secondary or Ancillary Pharmacological Effects of this compound

Weak Anticholinesterase Activity

While primarily known as a choline uptake inhibitor, this compound (HC-3) also exhibits weak anticholinesterase activity. iastate.edunih.gov This means it can, to a limited extent, inhibit the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine in the synaptic cleft. iastate.edu However, this effect is generally considered minor compared to its potent inhibition of choline transport. nih.gov

Studies have shown that HC-3 itself has little anticholinesterase activity. nih.gov However, it can interfere with the action of other, more potent anticholinesterase drugs like physostigmine (B191203) and DFP. oup.com For instance, in the presence of physostigmine or DFP, HC-3 was found to inhibit responses to acetylcholine, an effect not seen with other anticholinesterases like edrophonium. oup.com This suggests that HC-3 may compete with or otherwise hinder the binding of certain cholinesterase inhibitors to the enzyme. oup.com In homogenates of rat ileum, HC-3 was observed to decrease the inhibitory action of physostigmine on the hydrolysis of acetylcholine. oup.com

It is important to note that while some synthetic analogs of HC-3 have been developed that are potent anticholinesterase agents, HC-3 itself is not a strong inhibitor of this enzyme. nih.gov

Postsynaptic Neuromuscular Blocking Properties

In addition to its primary presynaptic effects, this compound (HC-3) also possesses postsynaptic neuromuscular blocking properties. iastate.edunih.gov This action is distinct from its effect on acetylcholine (ACh) synthesis and involves a direct interaction with postsynaptic receptors at the neuromuscular junction. iastate.edu

Studies have demonstrated that HC-3 can decrease the amplitude of end-plate potentials in response to both nerve stimulation and the direct application of ACh, indicating a postsynaptic site of action. iastate.edu This postsynaptic blockade is not antagonized by choline, further distinguishing it from the presynaptic effects of HC-3. iastate.edu The onset of this postsynaptic blockade is immediate and, unlike the presynaptic effects, is not dependent on the frequency of nerve stimulation. iastate.edu

The nature of this blockade appears to be non-depolarizing, meaning HC-3 acts as a competitive antagonist at the nicotinic ACh receptors on the motor endplate, preventing ACh from binding and causing muscle contraction. iastate.eduveteriankey.com However, this postsynaptic blocking action is generally considered weaker than its presynaptic effects. iastate.edu

Interactions with Presynaptic Receptors (e.g., Nicotinic Acetylcholine Receptors)

This compound (HC-3) has been shown to interact with presynaptic receptors, particularly nicotinic acetylcholine receptors (nAChRs), which can modulate neurotransmitter release. medchemexpress.comnih.gov In some preparations, HC-3 can act as an inhibitor of presynaptic nAChRs. medchemexpress.comnih.gov For example, in the myenteric neurons of the guinea-pig ileum, HC-3 was found to inhibit epibatidine-evoked contraction and [3H]acetylcholine release, suggesting an inhibitory effect on presynaptic nAChRs. nih.gov The IC50 values for these effects were in the submicromolar range. nih.gov

Conversely, in other systems like the central synapses of Aplysia californica, HC-3 has been observed to facilitate the release of acetylcholine. nih.gov This facilitation was prevented by nicotinic antagonists such as tubocurarine (B1210278) and hexamethonium, suggesting an agonistic action of HC-3 on presynaptic nAChRs that are involved in a positive feedback loop for ACh release. nih.gov In these studies, HC-3 was used at concentrations that did not affect choline uptake. nih.gov

These seemingly contradictory findings highlight that the interaction of HC-3 with presynaptic nAChRs can be complex and may vary depending on the specific synapse and experimental conditions. The regulation of choline transporters by presynaptic auto- and heteroreceptors has also been noted, with binding studies using tritiated HC-3 revealing changes in the number of choline carrier sites in response to kinase activity. wiley.com

Neurobiological and Pharmacological Investigations of Hemicholinium Dichloride in Model Systems

Studies in Vertebrate Central Nervous System Models

Regional Effects on Acetylcholine (B1216132) Levels and Choline (B1196258) Uptake in Brain Structures (e.g., Caudate Nucleus, Hippocampus, Striatum, Cortex)

The administration of hemicholinium (B97416) dichloride has been shown to induce a significant and region-specific depletion of acetylcholine in the brain. nih.gov Studies have demonstrated a direct correlation between the distribution of hemicholinium-3 (B1673050) (HC-3), the active component, and the reduction of ACh levels in various brain areas. nih.gov

Research focusing on specific brain regions reveals the following:

Striatum, Hippocampus, and Cerebral Cortex: The binding of hemicholinium-3 in these areas correlates significantly with high-affinity choline uptake. nih.gov This suggests that the density of choline transporters, and thus the susceptibility to HC-3's effects, varies across different brain structures. In human brain membranes, the regional distribution of [3H]hemicholinium-3 binding is highest in the striatum, followed by the nucleus basalis, midbrain, cerebellum, hippocampus, and neocortex, which aligns with the known activity of cholinergic markers. nih.gov

Caudate Nucleus: Intraventricular administration of HC-3 in canine models led to a marked reduction in cerebral acetylcholine levels. umich.edu Interestingly, these studies also observed an unexpected increase in the incorporation of choline into phospholipids, particularly phosphatidylcholine, within the caudate nucleus. umich.eduumich.edu

Hippocampus: The immobile rhythmic slow activity in the rat hippocampus is severely attenuated by intraventricular injection of HC-3. iastate.edu Furthermore, electrolytic interruption of cholinergic axons from the septum to the hippocampus blocks the expected post-lesion increase in ACh levels when HC-3 is administered, indicating a reliance on new ACh synthesis from extracellular choline. capes.gov.br

| Brain Region | Effect on Acetylcholine (ACh) Levels | Effect on Choline Uptake/Binding | Reference |

|---|---|---|---|

| Striatum | Depletion | High correlation between HC-3 binding and high-affinity choline uptake | nih.govnih.gov |

| Hippocampus | Depletion, attenuation of rhythmic slow activity | High correlation between HC-3 binding and high-affinity choline uptake | iastate.edunih.govnih.gov |

| Cortex | Depletion | High correlation between HC-3 binding and high-affinity choline uptake | nih.govnih.gov |

| Caudate Nucleus | Marked Reduction | Increased incorporation of choline into phospholipids | umich.eduumich.edu |

Investigations into Cholinergic Pathway Function (e.g., Septal Lesions Analogues, Spatial Learning Deficits)

This compound has been instrumental in creating animal models that mimic the effects of cholinergic deficits, such as those seen with septal lesions, which disrupt cholinergic pathways to the hippocampus. frontiersin.orgu-szeged.hutcnlab.ca These models have been crucial for understanding the role of acetylcholine in cognitive functions, particularly spatial learning and memory.

Intraventricular administration of HC-3 in rats has been shown to dose-dependently impair spatial discrimination learning in a water maze task, reducing choice accuracy to chance levels at higher doses without causing significant motor deficits. nih.govcapes.gov.br This impairment of spatial learning highlights the critical role of forebrain acetylcholine in this cognitive function. nih.gov The deficits induced by HC-3 can be reversed by cholinomimetics, further solidifying the link between acetylcholine depletion and the observed learning impairments. nih.gov These findings are consistent with the broader understanding that damage to the septum leads to both decreased spatial memory performance and reduced hippocampal ACh levels. frontiersin.org

Cerebral Phosphatidylcholine Metabolism and Choline Distribution

While the primary action of this compound is the inhibition of choline uptake for acetylcholine synthesis, research has revealed more complex effects on choline metabolism, particularly concerning phospholipids. wikipedia.orgsigmaaldrich.cn In studies on the canine caudate nucleus, administration of HC-3 led to an increased incorporation of radiolabeled choline into phospholipids, with approximately 93% of the radioactivity being found in phosphatidylcholine. umich.eduumich.edu This suggests that while choline transport for ACh synthesis is blocked, its movement into the lipid pool for phosphatidylcholine synthesis might be accelerated. umich.edu

Further investigations in neuroblastoma cells treated with HC-3 and its derivatives (A-4 and A-5) showed a significant decrease in total choline accumulation and its incorporation into phospholipids. nih.gov However, the cells maintained their phosphatidylcholine content by decreasing its turnover and increasing its synthesis through the methylation pathway. nih.gov This indicates a compensatory mechanism to preserve membrane integrity when the primary pathway for choline incorporation is inhibited. nih.gov

| Model System | Observation | Proposed Mechanism/Conclusion | Reference |

|---|---|---|---|

| Canine Caudate Nucleus | Increased incorporation of choline into PC. | Acceleration of intracellular movement of choline from the water-soluble to the lipid pool. | umich.eduumich.edu |

| Neuroblastoma Cells | Decreased choline incorporation into PC, but stable PC content. | Decreased PC turnover and increased PC synthesis via methylation pathway as a compensatory mechanism. | nih.gov |

Investigations at the Neuromuscular Junction in Animal Models

The neuromuscular junction (NMJ) has been a classic model for studying the effects of this compound on synaptic transmission. iastate.edunih.gov

Presynaptic Blockade of Muscle Twitch Amplitude

Early studies on anesthetized cats using the tibialis anterior muscle-sciatic nerve preparation demonstrated that HC-3 produces a neuromuscular block that is slow in onset, long-lasting, and dependent on the frequency of nerve stimulation. nih.gov This blockade is considered presynaptic because HC-3 did not alter the muscle's response to direct application of acetylcholine, indicating that the sensitivity of the motor endplate was unchanged. nih.gov The blockade could be antagonized by choline, further supporting the mechanism of ACh synthesis inhibition. iastate.edunih.gov Similar presynaptic blockade of muscle twitch amplitude has been demonstrated in the rat isolated phrenic nerve-diaphragm preparation. iastate.edu

Analysis of Synaptic Transmission in Nerve-Muscle Preparations

Detailed analysis of synaptic transmission in nerve-muscle preparations has provided further insights into the presynaptic action of this compound. In the presence of HC-3, prolonged nerve stimulation leads to a much greater reduction in the volume of synaptic vesicles compared to stimulation alone. nih.gov This is consistent with the hypothesis that synaptic vesicles store acetylcholine, and their depletion is exacerbated when ACh synthesis is inhibited. nih.gov

Intracellular recordings have shown that HC-3 causes a progressive decline in the size of miniature end-plate potentials (m.e.p.p.s) and the quantal content of the end-plate potential as neurotransmitter release continues. iastate.edu The complete blockade of the H-effect (a hyperpolarization of the muscle fiber membrane) within minutes of applying HC-3 further demonstrates the rapid and potent inhibition of choline reuptake at the nerve terminal. cas.cz These findings collectively indicate that the primary action of this compound at the neuromuscular junction is to reduce the amount of acetylcholine available for release by blocking its synthesis. nih.govcambridge.org

Studies in Invertebrate Nervous System Models (e.g., Aplysia californica)

The nervous system of the marine snail, Aplysia californica, with its large, identifiable neurons, has served as a powerful model for studying the fundamental principles of synaptic function. Research utilizing Hemicholinium-3 (HC-3), a form of this compound, has provided detailed information on its effects at cholinergic synapses.

Research in In Vitro Cellular Systems

In vitro cellular systems, including synaptosomes and transfected cell lines, have been instrumental in elucidating the molecular mechanisms of this compound's action on choline transport and acetylcholine synthesis.

Synaptosomal Choline Uptake and Acetylcholine Synthesis

Synaptosomes, which are isolated presynaptic terminals, provide a valuable model for studying the processes of neurotransmitter uptake and synthesis. Hemicholinium-3 is a well-established competitive inhibitor of the high-affinity choline transporter (HACU), a critical component for ACh synthesis. medchemexpress.compharmacologyeducation.org The synthesis of ACh is dependent on the uptake of its precursor, choline, which is then converted to ACh by the enzyme choline acetyltransferase (ChAT). pharmacologyeducation.org The high-affinity choline uptake (HACU) is the rate-limiting step in this process and can be distinguished from low-affinity uptake by its sensitivity to hemicholinium. iu.edu

Studies using rat striatal synaptosomes have demonstrated that HC-3 inhibits both [¹⁴C]acetylcholine synthesis and [³H]choline high-affinity uptake. medchemexpress.com The inhibition of HACU by HC-3 directly leads to a reduction in the synthesis and subsequent release of ACh. medchemexpress.comcdnsciencepub.com Research has also shown that in rat hippocampal slices, both the HACU and an HC-3-resistant choline uptake system are linked to ACh synthesis. nih.gov The HACU-dependent synthesis appears to be saturated at low micromolar concentrations of choline. nih.gov

| Preparation | Effect of Hemicholinium-3 | Key Findings | Reference |

| Rat Striatal Synaptosomes | Inhibition of [¹⁴C]ACh synthesis and [³H]choline uptake | Competitive inhibitor of HACU. | medchemexpress.com |

| Rat Hippocampal Slices | Inhibition of choline-dependent ACh synthesis | Both HACU and HC-3-resistant uptake contribute to ACh synthesis. | nih.gov |

| Cat Superior Cervical Ganglia | Inhibition of ACh synthesis | Slows synthesis, leading to depletion of ACh stores and reduced release. | cdnsciencepub.com |

Functional Studies in Transfected Cell Lines (e.g., HEK 293 cells expressing hCHT)

The use of human embryonic kidney (HEK) 293 cells transfected with the human high-affinity choline transporter (hCHT) has allowed for detailed characterization of the transporter's function and its interaction with inhibitors like Hemicholinium-3. nih.govnih.gov In HEK 293 cells expressing hCHT, HC-3 acts as a specific antagonist, inhibiting the choline-induced membrane depolarization that results from the electrogenic nature of the transporter. nih.gov

Interestingly, studies have shown that HC-3 can lead to an increase in the steady-state surface expression of CHT in transfected HEK 293 cells. acs.org This suggests a complex regulatory mechanism where inhibition of transport activity may trigger a compensatory trafficking of the transporter to the cell membrane. Functional evaluations in these cell lines have confirmed that HC-3 is a potent inhibitor of choline transport. acs.org Cryo-electron microscopy structures of human CHT1 have revealed the binding site for HC-3, providing a structural basis for its inhibitory mechanism in an outward-open conformation. researchgate.net

| Cell Line | Transporter | Effect of Hemicholinium-3 | Key Findings | Reference |

| HEK 293 | hCHT | Inhibition of choline uptake and choline-induced membrane depolarization | HC-3 is a specific antagonist. | nih.gov |

| HEK 293 | WT hCHT | Elevates steady-state CHT surface expression | Suggests a regulatory feedback mechanism. | acs.org |

| HEK 293 | hCHT1 | Binds to the transporter in an outward-open conformation | Provides structural basis for inhibition. | researchgate.net |

Use of Human T Lymphocytes as a Proxy for Brain Choline Transporter Capacity

Recent research has identified human T lymphocytes as a potential peripheral model to study central cholinergic capacity. nih.govnih.gov These immune cells have been shown to express the neuronal CHT protein and exhibit CHT-mediated choline transport. nih.gov A significant finding is that choline uptake in human T cells is highly sensitive to Hemicholinium-3, with HC-3 blocking over 90% of choline uptake. nih.gov This indicates that high-affinity transport dominates choline uptake in these cells. nih.gov

To validate the use of T cells as a proxy for brain CHT capacity, studies have been conducted in mice overexpressing CHT (CHT-OXP). nih.govnih.gov In these mice, the choline uptake capacity in T cells was found to be approximately doubled compared to wild-type mice, mirroring the increase observed in synaptosomes from the cortex and striatum of the same animals. nih.gov These findings suggest that monitoring CHT protein expression and activity in T lymphocytes could serve as a valuable tool for estimating central nervous system cholinergic capacity in humans. nih.govnih.gov

| System | Model | Effect of Hemicholinium-3 | Key Findings | Reference |

| Human T Lymphocytes | Primary cells | Blocks >90% of choline uptake | Demonstrates the presence and dominance of high-affinity choline transport. | nih.gov |

| T cells from CHT-OXP mice | In vivo/ex vivo | - | Increased choline uptake in T cells mirrors the increase in brain synaptosomes. | nih.govnih.gov |

Methodological Applications of Hemicholinium Dichloride in Neuroscience Research

Use of Radiolabeled Hemicholinium (B97416) dichloride as a Quantitative Marker for High-Affinity Choline (B1196258) Transport Sites

The development of radiolabeled forms of hemicholinium dichloride, particularly tritiated hemicholinium-3 (B1673050) ([³H]HC-3), has revolutionized the study of cholinergic neuroanatomy and function. nih.govsnmjournals.orgrevvity.com This radioligand serves as a precise marker for high-affinity choline uptake (HACU) sites, which are selectively located on presynaptic cholinergic nerve terminals. nih.govnih.govnih.govsnmjournals.org

Radioligand Binding Assays for Choline Transporter Density and Affinity

Radioligand binding assays using [³H]HC-3 are a cornerstone for quantifying the density (Bmax) and affinity (Kd) of choline transporters in neural tissues. revvity.comnih.gov In these assays, brain membrane preparations are incubated with [³H]HC-3, which binds to the CHT. nih.gov Studies have shown that this binding is specific, saturable, and reversible. nih.gov For instance, in human brain striatal membranes, [³H]HC-3 binding exhibited a high affinity with a dissociation constant (Kd) of approximately 10 nM and a maximum binding capacity (Bmax) of 82 fmol/mg of protein. nih.gov The binding is also dependent on physiological conditions such as pH, temperature, and sodium ion concentration, consistent with the properties of the high-affinity choline uptake process. nih.govnih.gov

The regional distribution of [³H]HC-3 binding sites in the brain closely mirrors the known distribution of other cholinergic markers, further validating its use as a selective marker for cholinergic terminals. nih.govnih.gov For example, high densities of binding sites are found in the striatum, nucleus basalis, and hippocampus, while much lower densities are observed in areas like the cerebellum and white matter. nih.gov

Below is an interactive table showcasing the binding characteristics of [³H]HC-3 in different brain regions and under various experimental conditions.

| Parameter | Value | Brain Region | Species | Reference |

| Kd | 10 nM | Striatum | Human | nih.gov |

| Bmax | 82 fmol/mg protein | Striatum | Human | nih.gov |

| Kd | 8.5 ± 1.1 nM | HEK 293 cells (transfected) | N/A | acs.org |

| IC₅₀ | 10 nmol/L | Whole Brain | Mouse | snmjournals.org |

| Ki | 25 nM | N/A | N/A | medchemexpress.com |

| IC₅₀ | 18 nM | N/A | N/A | medchemexpress.com |

Autoradiographic Techniques for Localizing Cholinergic Terminals

Autoradiography with [³H]HC-3 allows for the detailed visualization of the distribution of high-affinity choline transport sites within the brain. nih.govnih.govnih.gov This technique involves labeling tissue sections with [³H]HC-3 and then exposing them to a sensitive film to create an image of the radioligand's distribution. nih.gov The resulting autoradiograms provide a map of cholinergic nerve terminals. nih.govnih.gov

Studies in both rat and human brains have demonstrated a strong correlation between the distribution of [³H]HC-3 binding sites and the localization of other presynaptic cholinergic markers like choline acetyltransferase (ChAT). nih.govnih.govnih.gov In the rat forebrain, intense [³H]HC-3 labeling is observed in the caudate-putamen, nucleus accumbens, olfactory tubercle, and amygdala. nih.gov Similarly, in the human brain, high densities are found in the caudate-putamen, nucleus basalis, and specific fields of the hippocampus. nih.gov This technique has been crucial for understanding the anatomical organization of the cholinergic system. nih.govnih.gov

Measurement of Cholinergic Neuronal Activity In Vivo and In Vitro

This compound is instrumental in measuring cholinergic neuronal activity both in living organisms (in vivo) and in tissue preparations (in vitro). pnas.orgumich.edu In vivo, microdialysis studies can be combined with the local application of HC-3 to assess the contribution of the CHT to extracellular choline levels and, consequently, to ACh synthesis. umich.edu By blocking choline uptake, researchers can infer the rate of choline clearance by cholinergic terminals, providing a dynamic measure of cholinergic activity. umich.edu

In vitro, synaptosomal preparations are often used to study the direct effects of HC-3 on choline uptake and ACh synthesis. pnas.org For example, synaptosomes from mice lacking the CHT gene (CHT-/-) show a complete loss of HC-3-sensitive choline uptake, confirming that CHT is the sole mediator of this process. pnas.org These in vitro models allow for precise control of the experimental environment to investigate the kinetics and regulation of the choline transporter. pnas.org

Application in Studies of Cholinergic System Plasticity and Regulation

The cholinergic system exhibits significant plasticity, and this compound has been a key pharmacological tool for investigating the mechanisms underlying this adaptability. pnas.orgoup.com

Dynamic Regulation of Choline Transporter Surface Expression and Activity

Research has shown that the number and activity of choline transporters on the neuronal surface are not static but are dynamically regulated. acs.orgnih.gov Studies using HC-3 have revealed that the transporter cycles between the plasma membrane and intracellular compartments. nih.gov This trafficking is a crucial mechanism for regulating the capacity of choline uptake in response to neuronal activity. pnas.orgnih.gov For instance, some studies have shown that exposure to HC-3 can lead to an increase in the surface expression of the choline transporter, suggesting a compensatory mechanism. acs.org This dynamic regulation ensures that ACh synthesis can be matched to the rate of ACh release. pnas.org The process of CHT internalization is mediated by clathrin and the transporter is found in endosomes and synaptic vesicles. nih.gov

Compensatory Changes in Cholinergic Receptors in Response to this compound

Prolonged blockade of choline uptake with this compound can lead to compensatory changes in cholinergic receptors. While direct studies on HC-3-induced receptor changes are part of a broader area of research, the principle of receptor upregulation in response to reduced neurotransmitter availability is well-established. For example, extensive and persistent inhibition of acetylcholinesterase (AChE), which increases synaptic ACh, is often associated with compensatory downregulation of cholinergic receptors. oup.com Conversely, a reduction in ACh synthesis due to HC-3 would be expected to lead to an upregulation of postsynaptic cholinergic receptors as the system attempts to maintain homeostasis. Studies have shown that cholinergic denervation leads to an increase in both M1 and M2 muscarinic receptor density. jneurosci.org While not a direct effect of HC-3, this demonstrates the principle of receptor compensation in response to reduced cholinergic signaling.

Structure Activity Relationship Sar Studies and Analogs of Hemicholinium Dichloride

Synthesis and Pharmacological Evaluation of Hemicholinium (B97416) Analogs

The systematic modification of the HC-3 molecule has revealed that even minor structural alterations can lead to compounds with markedly different pharmacological profiles. researchgate.net Early research established that a series of α,α'-quaternary ammonium (B1175870) salts synthesized from a common precursor, 4,4'-bisacetophenone, could yield compounds with three distinct mechanisms of action depending on the amine used for quaternization. iastate.edu Derivatives made with simple trialkyl tertiary amines tended to act as rapidly-acting neuromuscular blocking agents, whereas those derived from heterocyclic tertiary amines were found to be potent anticholinesterase agents. iastate.edu

Subsequent studies focused on modifying the three main components of the HC-3 structure: the central biphenyl (B1667301) "spacer," the hydroxyl groups, and the bis-quaternary ammonium heads.

Spacer Modifications : The biphenyl moiety of HC-3 can be replaced by other bulky groups without a significant loss of its characteristic activity. iastate.edu Analogs where the biphenyl group was substituted with a hexamethylene chain, a single phenyl ring, or even three phenyl rings (terphenyl analogs) retained HC-3-like activity, with the terphenyl versions being as potent as their biphenyl counterparts. iastate.edu

Cationic Head Modifications : Replacing the choline (B1196258) moiety of HC-3 with certain heterocyclic amine ring systems can produce active inhibitors. karger.com Piperidine (B6355638) derivatives, in particular, have been extensively studied. Introducing a 4-methyl group on the piperidine ring was found to enhance HC-3-like activity. researchgate.net

Open-Ring Analogs : A notable analog, Acetylsecohemicholinium-3 (AcHC-3), is the acetylated open-ring (seco) form of HC-3. karger.comkarger.comumich.edu Pharmacologically, AcHC-3 is distinct from its parent compound. While it does inhibit acetylcholine (B1216132) synthesis and cause neuromuscular blockade like HC-3, these actions are attributed to the AcHC-3 molecule itself, not its potential hydrolysis back to HC-3. karger.comoup.com Furthermore, AcHC-3 exhibits properties not prominent in HC-3; it is a more powerful direct inhibitor of choline acetyltransferase (ChAT) and possesses cholinomimetic actions, meaning at lower concentrations it can mimic the effects of acetylcholine before competitively blocking its receptors at higher concentrations. karger.comumich.edu

The diverse pharmacological outcomes of these synthetic modifications are summarized in the table below.

| Analog Series | Key Structural Modification | Primary Pharmacological Action | Reference |

|---|---|---|---|

| Trialkyl Amine Derivatives | Quaternization with simple trialkyl amines | Rapid neuromuscular blockade (Curare-like) | iastate.edu |

| Heterocyclic Amine Derivatives | Quaternization with heterocyclic tertiary amines | Potent anticholinesterase activity | iastate.edu |

| Piperidine Derivatives | Replacement of oxazinium rings with piperidine rings | Potent HC-3-like activity (choline uptake inhibition) | researchgate.net |

| Carbonyl-Containing Spacers | Inclusion of a C=O group in the spacing moiety | Active cholinesterase inhibition | researchgate.net |

| Acetylsecohemicholinium-3 (AcHC-3) | Open-ring (seco) form with acetate (B1210297) groups | Choline uptake inhibition, potent choline acetyltransferase (ChAT) inhibition, and cholinomimetic effects | karger.comumich.edu |

Identification of Structural Moieties Essential for High-Affinity Choline Transport Inhibition

Through extensive SAR studies, specific structural features have been identified as critical for the potent inhibition of the high-affinity choline transporter (HAChT). Recent high-resolution cryo-electron microscopy (cryo-EM) structures of the human choline transporter (CHT1) in complex with HC-3 have provided a definitive molecular basis for these earlier pharmacological findings. researchgate.netdntb.gov.uapdbj.org

The essential structural requirements include:

Internitrogen Distance : A crucial factor for potent HC-3-like activity is the distance between the two quaternary nitrogen atoms. An optimal distance of approximately 14 Å (Angstroms) is required for effective binding and inhibition. researchgate.net This distance allows the molecule to effectively span the binding site within the transporter protein.

Bis-Quaternary Cationic Heads : The presence of two positively charged quaternary nitrogen heads is fundamental. These charged groups interact with specific residues within the transporter's binding pocket, anchoring the inhibitor. Cryo-EM structures confirm that HC-3 acts as a plug, physically occluding the choline translocation pathway. researchgate.net The ditertiary amino congener of an active bis-quaternary compound was found to be almost completely inactive, underscoring the importance of the permanent positive charge.

Bulky Central Spacer : The central biphenyl group provides the rigid, bulky scaffold necessary to maintain the critical internitrogen distance. iastate.edu While the biphenyl group is optimal, it can be replaced by other bulky cyclic or aliphatic groups, such as trans-trans-bicyclohexyl, phenanthrene, or a hexamethylene chain, without losing significant activity, as long as the 14 Å spacing is preserved. researchgate.netiastate.edu

Enhancing Groups : The potency of inhibition can be enhanced by specific substitutions. For instance, adding a nonpolar, space-filling group like a 4-methyl substituent on the piperidine ring of an analog enhances its HC-3-like activity. researchgate.net

Ion Dependence : The binding of HC-3 to the transporter is highly dependent on the presence of sodium (Na⁺) and chloride (Cl⁻) ions. researchgate.netdntb.gov.ua Cryo-EM structures have unambiguously identified two Na⁺ binding sites and one Cl⁻ binding site, demonstrating that these ions are indispensable cofactors for high-affinity binding of both choline and inhibitors like HC-3. researchgate.netdntb.gov.uapdbj.org

| Structural Moiety / Requirement | Role in High-Affinity Inhibition | Reference |

|---|---|---|

| Internitrogen Distance (~14 Å) | Spans the transporter binding site to effectively block choline passage. | researchgate.net |

| Bis-Quaternary Ammonium Heads | Provide permanent positive charges essential for strong interaction with the transporter's binding pocket. | researchgate.net |

| Bulky Central Spacer (e.g., Biphenyl) | Provides a rigid scaffold to maintain the optimal internitrogen distance. | researchgate.netiastate.edu |

| Nonpolar Substitutions (e.g., 4-methylpiperidine) | Can enhance binding affinity and inhibitory potency. | researchgate.net |

| Sodium (Na⁺) and Chloride (Cl⁻) Ions | Act as indispensable cofactors required for high-affinity inhibitor binding to the transporter. | researchgate.netdntb.gov.ua |

Development of Modified Hemicholinium Compounds for Specific Research Purposes

The knowledge gained from SAR studies has enabled the development of modified hemicholinium compounds tailored for specific research goals, moving beyond simple inhibition to create sophisticated molecular probes.

Radiolabeled Analogs for Imaging and Binding Assays : The most prominent use of modified HC-3 is in the creation of radiolabeled ligands. [3H]hemicholinium-3 is widely used as a radioligand to quantify HAChT sites in membrane binding and autoradiography studies. More recently, positron-emitting isotopes have been incorporated to create tracers for Positron Emission Tomography (PET) imaging. Analogs such as [11C]hemicholinium-3 and [18F]hemicholinium-3 have been synthesized to serve as PET biomarkers for probing the high-affinity choline transporter system in conditions affecting the heart or in certain cancers. researchgate.netnih.gov These radiolabeled compounds allow for the non-invasive visualization and quantification of choline transporters in living organisms. researchgate.net

Tertiary Analogs to Cross the Blood-Brain Barrier : A major limitation of HC-3 for central nervous system research is its bis-quaternary ammonium structure, which prevents it from readily crossing the blood-brain barrier (BBB). iastate.eduumich.edu To overcome this, tertiary hemicholinium analogs have been synthesized. iastate.edu The rationale is that these less polar, uncharged (at physiological pH) molecules would have better penetration into the brain, allowing for the in vivo study of central cholinergic systems and potentially acting as antagonists to centrally-acting toxins. iastate.edu

Analogs with Altered Pharmacological Profiles : Compounds like Acetylsecohemicholinium-3 (AcHC-3) were developed as specialized research tools. karger.comumich.edu With its potent inhibitory effect on choline acetyltransferase (ChAT) in addition to its effects on choline uptake, AcHC-3 allows researchers to dissect different steps in acetylcholine synthesis and release. umich.eduoup.com Its unique dual cholinomimetic and antagonistic actions also provide a means to study the dynamics of cholinergic receptors. karger.com

| Modified Compound | Key Modification | Specific Research Purpose | Reference |

|---|---|---|---|

| [3H]hemicholinium-3 | Tritium labeling | Quantitative autoradiography and membrane binding assays to label HAChT sites. | snmjournals.org |

| [11C]hemicholinium-3 / [18F]hemicholinium-3 | Carbon-11 / Fluorine-18 labeling | PET imaging biomarkers to visualize and quantify CHT1 in peripheral tissues and tumors. | researchgate.net |

| Tertiary Hemicholinium Analogs | Conversion of quaternary amines to tertiary amines | To create CNS-penetrant compounds that can cross the blood-brain barrier for in vivo brain studies. | iastate.edu |

| Acetylsecohemicholinium-3 (AcHC-3) | Open-ring (seco) structure | A tool to inhibit choline acetyltransferase (ChAT) more potently than HC-3 and to study cholinergic receptor dynamics due to its dual agonist/antagonist properties. | karger.comumich.edu |

Interactions of Hemicholinium Dichloride with Other Pharmacological Agents

Antagonism of Hemicholinium (B97416) dichloride Effects by Choline (B1196258) and Choline Analogues

The inhibitory effects of hemicholinium dichloride on neuromuscular transmission are directly linked to its ability to block the presynaptic uptake of choline, thereby limiting the synthesis of acetylcholine (B1216132). iastate.edu This blockade can be overcome by increasing the extracellular concentration of choline.

Detailed Research Findings:

Structural Specificity: The ability to antagonize HC-3 is highly specific to the structure of choline. iastate.edu Studies comparing various choline esters found that their antagonistic effect was due to the choline liberated by their rapid hydrolysis. iastate.edu When this hydrolysis was prevented by an anticholinesterase agent like tetraethylpyrophosphate (B1681258) (TEPP), the antagonistic action of the choline esters was blocked. iastate.edu

Ineffective Analogues: Not all choline analogues are effective in reversing HC-3's effects. For instance, centrophenoxine, a close structural analogue of choline, failed to reverse the neuromuscular blockade induced by HC-3 in rat preparations, whereas choline itself was effective. ijpp.com This highlights the stringent structural requirements for competing with HC-3 at the choline transporter. iastate.eduijpp.com In frog preparations, both choline and centrophenoxine surprisingly aggravated the HC-3 blockade, indicating species-specific differences in the interaction. ijpp.com

| Agent | Interaction with this compound (HC-3) | Mechanism/Observation | Reference |

|---|---|---|---|

| Choline Chloride | Antagonistic | Competitively overcomes HC-3-induced blockade of the high-affinity choline transporter, restoring acetylcholine synthesis. | iastate.edu |

| Acetylcholine (and other choline esters) | Antagonistic | Effective due to rapid hydrolysis, which liberates free choline. The effect is blocked by anticholinesterases (e.g., TEPP). | iastate.edu |

| Centrophenoxine | Not Antagonistic (in rats) | Fails to reverse HC-3-induced neuromuscular blockade, indicating it cannot effectively compete at the transporter site in this species. | ijpp.com |

Modulation of Organophosphate-Induced Effects by this compound

Organophosphates are irreversible inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. iastate.edu This inhibition leads to an accumulation of ACh at cholinergic synapses, causing a toxic overstimulation of cholinergic receptors. iastate.eduhhs.gov By depleting ACh stores, this compound can theoretically act as a physiological antagonist to organophosphate poisoning. iastate.edu

Detailed Research Findings:

Protective Effects: Intraventricular administration of HC-3 has been shown to protect against lethal doses of the organophosphate soman (B1219632) in rats and rabbits. iastate.edu This protective effect is attributed to the inhibition of ACh synthesis, which reduces the amount of ACh available to cause hyperstimulation at the synapse. iastate.edu HC-3 can increase the LD50 of soman several-fold. iastate.edu

Antagonism of Tetanic Inhibition: In in-vitro preparations of the rat phrenic nerve-diaphragm, HC-3 has been shown to antagonize the tetanic inhibition caused by DFP (diisopropylphosphorofluoridate) and soman. iastate.edu

Therapeutic Limitations: Despite these protective effects, HC-3 and similar compounds have not proven to be of therapeutic value when administered after organophosphate exposure. iastate.edu Furthermore, organophosphates themselves can alter choline metabolism, though research suggests they are generally weak, indirect inhibitors of the high-affinity choline transport system compared to HC-3. dtic.miloup.com For example, the active metabolite of chlorpyrifos, CPF-oxon, was found to be a much weaker inhibitor of HACU (IC50 > 200 µM) compared to HC-3 (IC50 = 17 µM). oup.com

Hemicholinium Congeners: Research into congeners of HC-3 has yielded compounds with more promising profiles. A 1,3-dioxane (B1201747) derivative of HC-3 was found to be an extremely potent antagonist of paraoxon-induced toxicity in mice, with a more favorable therapeutic ratio than standard treatments like physostigmine (B191203). nih.gov The mechanism of this congener is thought to differ from that of HC-3. nih.gov

Comparative Analysis with Other Choline Uptake Inhibitors

This compound is the prototypical competitive inhibitor of the high-affinity choline transporter (CHT). pharmacologyeducation.orgfrontiersin.org However, other compounds also inhibit choline uptake or affect presynaptic cholinergic mechanisms through different modes of action.

Detailed Research Findings:

| Inhibitor | Mechanism of Action | Key Differences from this compound (HC-3) | Reference |

| Triethylcholine (TEC) | Competitively inhibits choline uptake and is also transported into the nerve terminal. | It is acetylated to form acetyltriethylcholine, which is released as a "false neurotransmitter" with no depolarizing effect. HC-3 is not significantly transported or acetylated. | researchgate.netrsc.org |

| Vesamicol | Inhibits the vesicular acetylcholine transporter (VAChT), preventing the storage of newly synthesized ACh into synaptic vesicles. | Acts at a later step in the cholinergic pathway than HC-3. It does not block choline uptake. | pharmacologyeducation.org |

| ML352 | Noncompetitive, allosteric inhibitor of the choline transporter. | Binds to a different site than choline and HC-3, reducing the maximal transport velocity (Vmax) without changing the affinity (Km) for choline. HC-3 is a competitive inhibitor that increases the apparent Km for choline. | acs.org |

| Decamethonium / Hexamethonium | Inhibit choline uptake by a competitive mechanism. | Decamethonium is a more potent inhibitor of choline uptake than hexamethonium. Both are also known for their actions at nicotinic receptors. | researchgate.net |

| d-Tubocurarine | Inhibitor of choline uptake. | Primarily known as a postsynaptic nicotinic receptor antagonist, but also demonstrates presynaptic inhibitory effects on the choline transporter. | researchgate.net |

Synergistic or Antagonistic Interactions with Agents Affecting Acetylcholine Release or Receptor Function

The primary action of this compound—reducing the availability of ACh for release—dictates its interactions with drugs that modulate ACh release or act on its postsynaptic receptors.

Detailed Research Findings:

Interaction with Nicotinic Receptor Agents: The interaction of HC-3 with presynaptic nicotinic acetylcholine receptors (nAChRs), which regulate ACh release, can be complex and preparation-dependent.

In Aplysia central synapses, HC-3 (at concentrations below those that inhibit choline uptake) was found to facilitate ACh release. nih.gov This effect was blocked by nicotinic antagonists like tubocurarine (B1210278) and hexamethonium, suggesting an agonistic action of HC-3 on presynaptic nAChRs that normally provide positive feedback on ACh release. nih.gov

Conversely, in the guinea-pig ileum myenteric plexus, HC-3 was found to inhibit presynaptic nAChRs, thereby reducing ACh release evoked by the nicotinic agonist epibatidine. nih.gov

Interaction with Anticholinesterases: As mentioned previously, anticholinesterase agents like TEPP can prevent the antagonistic action of choline esters against HC-3 by blocking their hydrolysis to free choline. iastate.edu This demonstrates an indirect interaction where the anticholinesterase modulates the availability of an HC-3 antagonist.

Interaction with Agents Affecting ACh Release: The effects of HC-3 are synergistic with toxins that block ACh release through different mechanisms. For example, botulinum toxin inhibits the docking and fusion of synaptic vesicles with the presynaptic membrane. pharmacologyeducation.orgrsc.org Combining such an agent with HC-3 would lead to a more profound and rapid blockade of cholinergic transmission, as both the synthesis and the release of the remaining ACh would be impaired.

Broader Implications of Hemicholinium Dichloride Research in Neuropharmacology and Neurobiology

Advancing Fundamental Understanding of Cholinergic Synaptic Function

Hemicholinium (B97416) dichloride, and its more commonly studied form Hemicholinium-3 (B1673050) (HC-3), has been instrumental in elucidating the intricacies of cholinergic synaptic function. Its primary and most well-documented action is the potent and competitive inhibition of the high-affinity choline (B1196258) transporter (CHT). ontosight.aiwikipedia.orgmedchemexpress.com This transporter is responsible for the reuptake of choline from the synaptic cleft into the presynaptic neuron, a critical step for the synthesis of acetylcholine (B1216132) (ACh). wikipedia.orgpharmacologyeducation.org By blocking this transporter, hemicholinium dichloride effectively curtails the supply of choline, thereby inhibiting the synthesis of new ACh. iastate.edutaylorandfrancis.com This action leads to a depletion of ACh stores within the presynaptic terminal, particularly during periods of high neuronal activity. nih.gov

The use of this compound in research has provided compelling evidence for the tight coupling between choline uptake and ACh synthesis. Studies have shown that the inhibition of choline uptake by HC-3 directly leads to a reduction in ACh release, highlighting the dependency of sustained cholinergic neurotransmission on the efficient recycling of choline. cdnsciencepub.comcdnsciencepub.com This has been a cornerstone in understanding the regulation of neurotransmitter availability at cholinergic synapses.

Furthermore, research utilizing this compound has helped to differentiate between various pools of ACh within the presynaptic terminal. For instance, it has been observed that newly synthesized ACh, which is preferentially affected by HC-3, is rapidly mobilized for release. cdnsciencepub.com This suggests a dynamic and compartmentalized system for ACh storage and release. The activity-dependent nature of HC-3's effects, where its inhibitory action is more pronounced during repetitive synaptic stimulation, has further solidified the concept that choline reuptake is a rate-limiting step in maintaining cholinergic signaling during periods of high demand. nih.govcdnsciencepub.com

In some experimental models, such as the Aplysia central synapse, lower concentrations of HC-3 have been shown to facilitate ACh release by acting on presynaptic nicotinic receptors, demonstrating a more complex pharmacological profile than initially understood. nih.gov However, its predominant and defining action remains the inhibition of high-affinity choline uptake, which has been a pivotal tool in dissecting the presynaptic mechanisms governing cholinergic neurotransmission.

Contributions to the Study of Neurotransmitter Metabolism and Supply

The study of this compound has significantly advanced our understanding of neurotransmitter metabolism, specifically the lifecycle of acetylcholine. By selectively blocking the high-affinity choline transporter, HC-3 has allowed researchers to isolate and study the processes that govern the supply of precursors for neurotransmitter synthesis. frontiersin.org The primary mechanism of action of this compound is the competitive inhibition of the high-affinity choline transporter (CHT), which is responsible for the uptake of choline into cholinergic neurons. ontosight.ai This inhibition directly impacts the synthesis of acetylcholine, as the availability of choline is the rate-limiting step in this process. wikipedia.org

Research has demonstrated that in the presence of this compound, the synthesis of acetylcholine is significantly reduced, leading to a depletion of this neurotransmitter in presynaptic terminals. pharmacologyeducation.orgiastate.edu This has been a crucial finding in establishing the direct link between choline uptake and the maintenance of acetylcholine levels required for sustained neurotransmission. frontiersin.orgnih.gov Studies on cortical slices have shown that the hemicholinium-3-sensitive uptake of choline is markedly stimulated by potassium, and that a significant portion of the choline taken up is converted into acetylcholine, a process that is abolished by HC-3. wiley.com This highlights the tight coupling between choline transport and acetylcholine synthesis.

Beyond its effects on acetylcholine synthesis, research with this compound has also shed light on other aspects of choline metabolism. For example, some studies have investigated its effects on choline kinase, the enzyme that catalyzes the first step in the synthesis of phosphatidylcholine, a major component of cell membranes. medchemexpress.commdpi.comnih.gov While the primary action of this compound is on the choline transporter, these investigations explore its broader impact on cellular choline utilization. One study suggested that hemicholinium may accelerate the movement of choline from the water-soluble pool to the lipid pool for phosphatidylcholine synthesis in the caudate nucleus. umich.edu Another study in immortalized human hepatic cells showed that Hemicholinium-3, as a choline uptake inhibitor, affected cell viability and apoptosis, highlighting the importance of choline transport for cell survival. spandidos-publications.comspandidos-publications.com

The ability of this compound to disrupt the normal supply of choline for acetylcholine synthesis has made it an invaluable tool for studying the consequences of cholinergic hypofunction in various experimental models. This has contributed to a deeper understanding of the metabolic pathways that support neurotransmission and the critical role of precursor availability in maintaining synaptic function.

Importance of this compound as a Benchmark Compound in Choline Transporter Research

This compound, particularly Hemicholinium-3 (HC-3), holds a significant position as a benchmark compound in the field of choline transporter (CHT) research. For decades, it has served as the classical and prototypical inhibitor of the high-affinity choline transporter. frontiersin.orgfrontiersin.org Its well-characterized, potent, and competitive inhibitory action on CHT has made it an indispensable tool for identifying, characterizing, and quantifying this transporter in various tissues and preparations. ontosight.aimedchemexpress.com

The specificity of HC-3 for the high-affinity, sodium-dependent choline uptake process has allowed researchers to functionally distinguish CHT from other lower-affinity choline transport mechanisms. nih.gov The sensitivity of choline uptake to HC-3 is often used as a defining characteristic of CHT activity. nih.govnih.gov For instance, studies have shown that choline transport in human T lymphocytes is almost completely blocked by HC-3, indicating the presence and activity of the neuronal CHT in these cells. nih.gov This has opened up avenues for using peripheral cells as potential proxies for brain CHT function. nih.govnih.gov

In the development and screening of new pharmacological agents targeting the choline transporter, this compound serves as a crucial reference standard. The potency and mechanism of action of novel CHT inhibitors are often compared to those of HC-3. acs.orgd-nb.info For example, the discovery of ML352, a non-competitive CHT inhibitor, involved comparative studies with HC-3 to elucidate its different binding site and mechanism of inhibition. acs.org These comparative analyses are essential for characterizing the pharmacological profile of new compounds and for understanding the structure-function relationships of the choline transporter.

Furthermore, radiolabeled forms of hemicholinium, such as [³H]HC-3, have been instrumental in binding assays to determine the density and affinity of choline transporters in different brain regions and in response to various physiological and pathological conditions. acs.orgnih.gov These binding studies have provided valuable quantitative data on CHT expression and regulation. The table below summarizes key inhibitory values for Hemicholinium-3 from various research findings.

| Parameter | Value | Preparation | Reference |

| Ki | 25 nM | High-affinity choline transporter (HACU) | medchemexpress.com |

| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | medchemexpress.com |

| IC50 | 693 nM | [³H]acetylcholine release | medchemexpress.com |

| IC50 | 897 nM | Epibatidine-evoked contraction | medchemexpress.com |

| Ki | 13.3 µM | [³H]choline uptake in NCI-H69 cells | medchemexpress.com |

| IC50 | 116 nM | CHT mediated transport | frontiersin.org |

| Ki | 1-5 nM | High-affinity, sodium-dependent choline uptake | frontiersin.org |

| Ki | 48.2 µM | [methyl-³H]choline uptake inhibition | spandidos-publications.com |

The continued use of this compound as a benchmark ensures a degree of standardization and comparability across different studies and laboratories, solidifying its foundational role in advancing our knowledge of the choline transporter and its function in cholinergic neurotransmission.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.